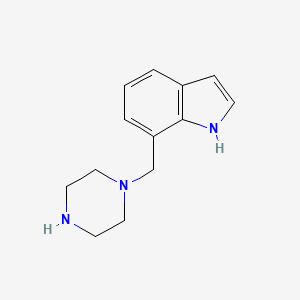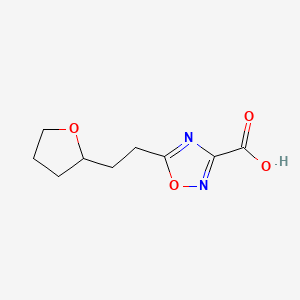
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and benzaldehyde functional groups allows for a wide range of chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with 3-methylbenzaldehyde. This reaction can be catalyzed by acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3,5-Dimethyl-1h-pyrazole: Lacks the benzaldehyde moiety but shares the pyrazole ring structure.
3-Methylbenzaldehyde: Lacks the pyrazole ring but shares the benzaldehyde moiety.
4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzaldehyde: Similar structure but without the methyl group on the benzaldehyde ring.
Uniqueness: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(8-16)4-5-13(9)15-11(3)7-10(2)14-15/h4-8H,1-3H3 |
Clave InChI |
HUEBGQCKTDYEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C(C=C(C=C2)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)



![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)







![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
